molecular formula C20H19N3O3 B2728767 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide CAS No. 1448139-58-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide

Cat. No. B2728767
CAS RN: 1448139-58-9
M. Wt: 349.39
InChI Key: WHZIPKUPOMIHCK-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis and exploration of the biological activities of compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide. For instance, studies have been conducted on the synthesis of imidazo[1,2-a]pyridines with substitutions at the 3-position as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties, demonstrating significant cytoprotective activity in various models, although lacking in antisecretory activity (Starrett et al., 1989).

Antiviral Properties

Another area of application is in the development of antiviral agents. A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed their potential as inhibitors of human rhinovirus, showcasing the relevance of structural modification in enhancing antiviral properties (Hamdouchi et al., 1999).

Antimicrobial and Antimycobacterial Activity

Compounds with similar structures have also been synthesized for antimicrobial applications. For example, thiosemicarbazide derivatives have been used as building blocks in the synthesis of target heterocyclic compounds, demonstrating antimicrobial activity against various strains (Elmagd et al., 2017). Furthermore, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing significant activity against drug-sensitive and resistant MTB strains, highlighting their potential in antimycobacterial therapy (Lv et al., 2017).

Photoluminescent Properties

The synthesis of coordination compounds based on imidazo[1,2-a]pyridine ligands has been explored, with findings on their crystal structures and photoluminescent properties. Such studies suggest applications in materials science, particularly in the development of new photoluminescent materials (Li et al., 2018).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-22(13-16-12-21-19-5-3-4-10-23(16)19)20(24)9-7-15-6-8-17-18(11-15)26-14-25-17/h3-12H,2,13-14H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZIPKUPOMIHCK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide

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